4-Hydroxy-8-methoxyquinoline-3-carbohydrazide
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Overview
Description
4-Hydroxy-8-methoxyquinoline-3-carbohydrazide is a derivative of 8-hydroxyquinoline, a compound known for its broad-ranging pharmacological potential This compound incorporates a quinoline core structure, which is a bicyclic compound consisting of a pyridine ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-8-methoxyquinoline-3-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 8-hydroxyquinoline.
Methoxylation: The hydroxyl group at position 8 is methoxylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Hydrazide Formation: The methoxylated product is then reacted with hydrazine hydrate to introduce the carbohydrazide group at position 3.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-8-methoxyquinoline-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbohydrazide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Hydroxy-8-methoxyquinoline-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-8-methoxyquinoline-3-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can chelate metal ions, which is crucial for its antimicrobial activity. Additionally, it can interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
8-Hydroxyquinoline: The parent compound with a broad range of biological activities.
4-Hydroxyquinoline: Lacks the methoxy group but shares similar core structure and properties.
8-Methoxyquinoline: Lacks the hydroxyl group but retains the methoxy group at position 8.
Uniqueness: 4-Hydroxy-8-methoxyquinoline-3-carbohydrazide is unique due to the presence of both hydroxyl and methoxy groups, along with the carbohydrazide group
Properties
IUPAC Name |
8-methoxy-4-oxo-1H-quinoline-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-17-8-4-2-3-6-9(8)13-5-7(10(6)15)11(16)14-12/h2-5H,12H2,1H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZIZAAPVWDQJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C(C2=O)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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